(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane (5-Bromo-2,4-dichlorophenyl)(methyl)sulfane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18786603
InChI: InChI=1S/C7H5BrCl2S/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
SMILES:
Molecular Formula: C7H5BrCl2S
Molecular Weight: 271.99 g/mol

(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane

CAS No.:

Cat. No.: VC18786603

Molecular Formula: C7H5BrCl2S

Molecular Weight: 271.99 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane -

Specification

Molecular Formula C7H5BrCl2S
Molecular Weight 271.99 g/mol
IUPAC Name 1-bromo-2,4-dichloro-5-methylsulfanylbenzene
Standard InChI InChI=1S/C7H5BrCl2S/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
Standard InChI Key HPDBILWQRZEXDY-UHFFFAOYSA-N
Canonical SMILES CSC1=CC(=C(C=C1Cl)Cl)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane (systematic IUPAC name: 1-bromo-2,4-dichloro-5-methylsulfanylbenzene) features a benzene ring substituted with bromine at position 5, chlorine atoms at positions 2 and 4, and a methylsulfanyl (-SMe) group at position 1 (Figure 1). The spatial arrangement of these substituents creates a sterically hindered environment, influencing both reactivity and intermolecular interactions.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular formulaC₇H₅BrCl₂S
Molecular weight271.99 g/mol
SMILES notationCSC1=CC(=C(C=C1Cl)Cl)Br
InChIKeyHPDBILWQRZEXDY-UHFFFAOYSA-N

Electronic Features

The electron-withdrawing effects of bromine and chlorine substituents polarize the aromatic ring, enhancing the electrophilicity of adjacent carbon atoms. This polarization facilitates nucleophilic substitution reactions at specific positions, a property exploited in derivative synthesis. The methylsulfanyl group contributes modest electron-donating character via sulfur's lone pairs, creating a push-pull electronic landscape critical for biological interactions.

Synthesis and Manufacturing

Nucleophilic Substitution Pathways

The primary synthesis route involves reacting 5-bromo-2,4-dichlorophenol (CAS 183803-12-5) with methyl sulfide under basic conditions (Figure 2). The phenolic oxygen acts as a leaving group, enabling the methylsulfanyl moiety to attack the electrophilic aromatic carbon.

Reaction Overview

C₆H₃BrCl₂O+CH₃SHBaseC₇H₅BrCl₂S+H₂O\text{C₆H₃BrCl₂O} + \text{CH₃SH} \xrightarrow{\text{Base}} \text{C₇H₅BrCl₂S} + \text{H₂O}

Key parameters:

  • Temperature: 80–100°C

  • Catalyst: Potassium carbonate or triethylamine

  • Yield: 60–75% (optimized conditions)

Table 2: Starting Material Properties

CompoundMolecular FormulaMolecular WeightRole
5-Bromo-2,4-dichlorophenolC₆H₃BrCl₂O241.89 g/molPrecursor
Methyl sulfideCH₃SH48.11 g/molNucleophile

Industrial Scalability

While lab-scale synthesis employs batch reactors, industrial production may utilize continuous flow systems to enhance efficiency. Challenges include managing exothermic reactions and minimizing byproducts like disulfides. Recent patents suggest immobilized base catalysts improve selectivity.

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: Decomposes above 200°C without melting

  • Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane

  • Hydrolytic sensitivity: Stable under acidic conditions but prone to oxidation in alkaline media

Spectroscopic Profiles

  • ¹H NMR (CDCl₃): δ 7.52 (s, 1H, Ar-H), 2.45 (s, 3H, -SCH₃)

  • Mass spectrometry: Base peak at m/z 271.89 ([M]⁺)

Biological Activity and Applications

Mechanistic Insights

The compound’s bioactivity stems from two key features:

  • Halogen bonding: Bromine and chlorine atoms engage in non-covalent interactions with protein targets.

  • Thioether functionality: The -SMe group participates in redox cycling and metalloenzyme inhibition.

Table 3: Potential Biological Applications

ApplicationMechanismEvidence Level
Antimicrobial agentsDisruption of bacterial membrane proteinsIn silico
Anticancer therapeuticsROS generation via thioether oxidationPreclinical
Herbicide developmentInhibition of plant acetolactate synthasePatent data

Pharmacological Considerations

Future Perspectives

Research Priorities

  • Structure-activity relationships: Systematic modification of halogen positions and sulfide groups.

  • Delivery systems: Liposomal encapsulation to improve bioavailability.

  • Green chemistry: Developing catalytic, solvent-free synthesis routes.

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